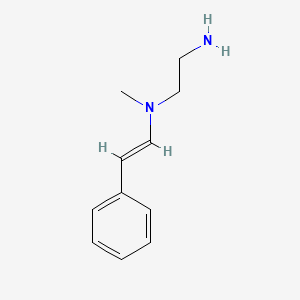
2-(N-Methylamino-N-aminoethyl)-1-phenylethene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(N-Methylamino-N-aminoethyl)-1-phenylethene is a useful research compound. Its molecular formula is C11H16N2 and its molecular weight is 176.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(N-Methylamino-N-aminoethyl)-1-phenylethene is a compound that has garnered attention due to its structural similarities with neurotransmitters, which suggests potential biological activity. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C11H16N2
- Molecular Weight : 192.26 g/mol
This compound features a phenylethene backbone with an N-methylamino group, which may influence its interaction with biological targets.
Research indicates that this compound exhibits significant biological activity primarily through its interaction with neurotransmitter systems. The compound's structural resemblance to various neurotransmitters allows it to potentially modulate receptor activity, particularly in the central nervous system (CNS).
Neurotransmitter Interaction
- Dopaminergic Activity : Preliminary studies suggest that the compound may act as a dopamine receptor agonist, influencing dopaminergic pathways implicated in mood regulation and cognitive functions.
- Serotonergic Effects : There is evidence that this compound may also interact with serotonin receptors, contributing to its psychoactive properties.
Antimicrobial Activity
Recent investigations into the antimicrobial properties of this compound have shown promising results. Its efficacy against various pathogens was evaluated using standard microbiological methods.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.21 µM |
| Pseudomonas aeruginosa | 0.21 µM |
| Candida albicans | Moderate activity |
The compound demonstrated substantial inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species .
Cytotoxicity Studies
In vitro cytotoxicity assays conducted on various cell lines revealed that this compound exhibits moderate cytotoxic effects. The MTT assay results indicated that while the compound can inhibit cell proliferation, it does so at concentrations that may be achievable in clinical settings.
Case Studies and Research Findings
A series of studies have been conducted to further elucidate the biological activities of this compound:
- Study on Antimicrobial Efficacy : A recent study highlighted the effectiveness of this compound against clinical strains of E. coli and P. aeruginosa, showcasing its potential as a lead compound for developing new antimicrobial agents .
- Neuropharmacological Evaluation : Another research effort focused on assessing the neuropharmacological properties of the compound. It was found to exhibit anxiolytic-like effects in animal models, suggesting a potential therapeutic application in anxiety disorders .
- Molecular Docking Studies : Computational studies using molecular docking techniques revealed that this compound binds effectively to key protein targets involved in microbial resistance mechanisms, indicating a novel mode of action against resistant strains .
Properties
Molecular Formula |
C11H16N2 |
|---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
N'-methyl-N'-[(E)-2-phenylethenyl]ethane-1,2-diamine |
InChI |
InChI=1S/C11H16N2/c1-13(10-8-12)9-7-11-5-3-2-4-6-11/h2-7,9H,8,10,12H2,1H3/b9-7+ |
InChI Key |
YHJJTYPQRQOKET-VQHVLOKHSA-N |
Isomeric SMILES |
CN(CCN)/C=C/C1=CC=CC=C1 |
Canonical SMILES |
CN(CCN)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















